molecular formula C12H9BrN2O B5380913 4-bromo-N-(pyridin-3-yl)benzamide CAS No. 70301-29-0

4-bromo-N-(pyridin-3-yl)benzamide

Cat. No.: B5380913
CAS No.: 70301-29-0
M. Wt: 277.12 g/mol
InChI Key: WBGOUSGRVAAACL-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a pyridin-3-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.

    Coupling Reaction: The brominated benzamide is then coupled with pyridin-3-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(pyridin-3-yl)benzamide derivatives with different substituents at the 4-position.

    Oxidation: Formation of oxidized derivatives such as 4-bromo-N-(pyridin-3-yl)benzoic acid.

    Reduction: Formation of reduced derivatives such as 4-bromo-N-(pyridin-3-yl)benzylamine.

Scientific Research Applications

4-Bromo-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and pyridin-3-yl groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure with an imidazo[1,2-a]pyridine ring instead of pyridine.

    3-Bromo-N-(pyridin-3-yl)benzamide: Similar structure but with bromine at the 3-position.

    N-(pyridin-3-yl)benzamide: Lacks the bromine substituent.

Uniqueness

4-Bromo-N-(pyridin-3-yl)benzamide is unique due to the presence of both bromine and pyridin-3-yl groups, which can enhance its reactivity and binding affinity in various chemical and biological applications. The bromine atom provides a site for further functionalization, while the pyridin-3-yl group can interact with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-bromo-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOUSGRVAAACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306238
Record name 4-Bromo-N-3-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-29-0
Record name 4-Bromo-N-3-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70301-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-3-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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